![molecular formula C6H10ClN3 B1453521 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1187830-84-7](/img/structure/B1453521.png)

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Overview

Description

“5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a chemical compound with the CAS Number: 1187830-84-7 . It has a molecular weight of 159.62 .

Synthesis Analysis

The synthesis of a similar compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of this compound with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .

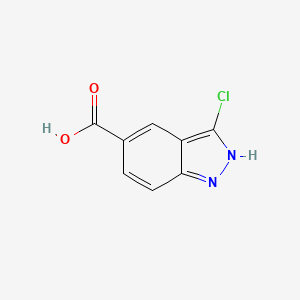

Molecular Structure Analysis

The linear formula of “5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is C6H10ClN3 .

Physical And Chemical Properties Analysis

“5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

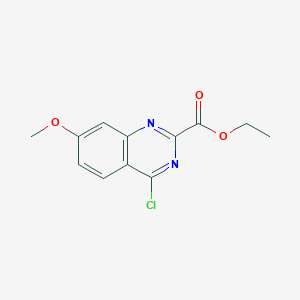

Synthesis and Optimization

- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives have been synthesized, with optimization of the process focusing on the effects of solvent and base on the cyclization reaction to obtain the best reaction conditions (Teng Da-wei, 2012).

Industrial Process Development

- The compound is part of a scaffold rapidly accessible through the Groebke–Blackburn–Bienaymé cyclisation, crucial for many drugs. A high-yield, high-purity scale-up process has been developed, showcasing the broad applicability and limitations of this process in producing various 3-aminoimidazo[1,2-a]pyrazines (M. Baenziger, Estelle Durantie, C. Mathes, 2017).

Medicinal Chemistry and Pharmacological Activity

- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives have been evaluated as potent dual orexin receptor antagonists, with modifications to the core structure leading to improved potency and brain penetration. The sleep-promoting activity of these compounds has been assessed using a rat electroencephalographic (EEG) model (T. Sifferlen, R. Koberstein, E. Cottreel, et al., 2013).

Heterocyclic Synthesis

- The compound has been incorporated into various heterocyclic systems, including benzimidazole-pyrazoline hybrids, exhibiting promising applications in the medicinal field. For instance, specific derivatives have been synthesized and shown potent anti-diabetic activity by inhibiting α-glucosidase, highlighted through molecular docking analysis (Farhat Ibraheem, Matloob Ahmad, U. Ashfaq, et al., 2020).

Chemiluminescent Properties

- Derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, specifically 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, have been synthesized and studied for their chemiluminescent properties, with regiospecific incorporation of carboxyalkyl linkers on the nucleus for potential bioconjugation applications (M. Adamczyk, S. Akireddy, Donald D. Johnson, et al., 2003).

Antibacterial Activities

- Novel heterocyclic compounds containing a sulfonamido moiety, including derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, have been synthesized and evaluated for their antibacterial activities, showcasing potential as antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,7H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHISCLFBXNGLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656808 | |

| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride | |

CAS RN |

1187830-84-7 | |

| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(difluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1453446.png)